molecular formula C24H24N4O3S B13360913 [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

Katalognummer: B13360913
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: KGPGYZRBWKUNEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the benzimidazole derivative is reacted with a suitable electrophile in the presence of a base such as potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole moiety can interact with DNA, proteins, and enzymes, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to its combination of a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C24H24N4O3S

Molekulargewicht

448.5 g/mol

IUPAC-Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C24H24N4O3S/c25-16-24(12-6-1-7-13-24)28-21(29)14-31-22(30)18-9-3-2-8-17(18)15-32-23-26-19-10-4-5-11-20(19)27-23/h2-5,8-11H,1,6-7,12-15H2,(H,26,27)(H,28,29)

InChI-Schlüssel

KGPGYZRBWKUNEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2CSC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.